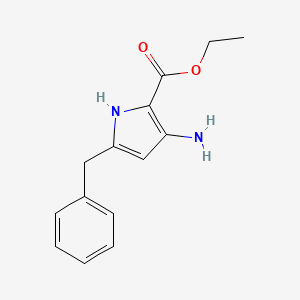

Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate

Description

Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate (CAS: 1072097-27-8, molecular formula: C₁₄H₁₆N₂O₂) is a substituted pyrrole derivative with a benzyl group at position 5 and an amino group at position 3 of the pyrrole ring. This compound serves as a key intermediate in synthesizing heterocyclic derivatives, such as pyrimidine-containing condensed systems, with applications in medicinal chemistry and materials science .

Properties

CAS No. |

1072097-27-8 |

|---|---|

Molecular Formula |

C14H16N2O2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C14H16N2O2/c1-2-18-14(17)13-12(15)9-11(16-13)8-10-6-4-3-5-7-10/h3-7,9,16H,2,8,15H2,1H3 |

InChI Key |

VUNZFUVOWLUVJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Design of the 1,4-Dicarbonyl Precursor

To achieve the desired substitution pattern, the diketone must incorporate a benzyl group at the γ-position relative to the ester functionality. A plausible precursor is ethyl 4-benzyl-3-oxobutanoate , synthesized via Claisen condensation between ethyl benzylacetate and ethyl oxalate under basic conditions.

Reaction Conditions :

Cyclocondensation with Ammonia

The diketone reacts with aqueous ammonia to form the pyrrole ring. The ester group at position 2 and the benzyl group at position 5 are introduced concurrently during this step.

Optimization Challenges :

-

Regioselectivity : Competing pathways may lead to isomeric byproducts if the diketone lacks symmetry.

-

Temperature Control : Elevated temperatures promote resinification, necessitating low-temperature conditions (0–10°C).

Typical Parameters :

| Parameter | Value |

|---|---|

| Ammonia Concentration | 25% (w/v) in H₂O |

| Reaction Time | 12–24 hours |

| Workup | Extraction with ethyl acetate, column chromatography |

Hantzsch Pyrrole Synthesis with Functionalized β-Ketoesters

The Hantzsch method, employing β-ketoesters and α-aminoketones, offers an alternative route with inherent regiochemical control. This approach is particularly advantageous for introducing electron-withdrawing groups (e.g., esters) at specific positions.

Synthesis of Benzyl-Substituted β-Ketoester

The β-ketoester ethyl 3-benzylacetoacetate serves as a critical intermediate. It can be prepared via benzylation of ethyl acetoacetate using benzyl bromide under phase-transfer conditions.

Reaction Protocol :

Condensation with α-Aminoketone

The β-ketoester reacts with 3-aminobut-2-enenitrile to form the pyrrole nucleus. The benzyl group is positioned ortho to the ester via steric and electronic effects.

Mechanistic Insights :

-

Enamine Formation : The amine attacks the ketone, forming an enamine intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the enamine nitrogen completes the pyrrole ring.

Critical Parameters :

-

Solvent : Acetonitrile (MeCN) for optimal solubility

-

Base : Potassium hydroxide (KOH) to deprotonate intermediates

Post-Functionalization of Pyrrole Intermediates

For cases where direct synthesis proves challenging, post-cyclization functionalization offers a viable alternative. This method involves introducing the benzyl group after constructing the pyrrole core.

Friedel-Crafts Benzylation

Electrophilic aromatic substitution using benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can install the benzyl group at position 5.

Limitations :

-

Directing Effects : The 3-amino and 2-ester groups direct electrophiles to positions 4 and 5, but competing substitution at position 4 may occur.

-

Side Reactions : Over-alkylation or polymerization under harsh conditions.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.5 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | −10°C to 0°C |

| Yield | ~40–50% (estimated) |

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could introduce the benzyl group via a pre-installed halogen at position 5.

Synthetic Sequence :

-

Halogenation : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at position 5.

-

Coupling : Benzylboronic acid, Pd(PPh₃)₄, K₂CO₃ in dioxane/H₂O.

Advantages :

-

High regioselectivity

-

Compatibility with sensitive functional groups (e.g., esters, amines)

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, regioselectivity, and scalability:

| Method | Yield (%) | Regioselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 60–70 | Moderate | High | Moderate |

| Hantzsch Synthesis | 50–65 | High | Moderate | High |

| Friedel-Crafts | 40–50 | Low | Low | Low |

| Suzuki Coupling | 55–70 | High | High | High |

Key Observations :

-

The Paal-Knorr method balances yield and scalability but requires precise control over diketone synthesis.

-

Transition metal-catalyzed coupling offers superior selectivity but involves multi-step halogenation and coupling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions is crucial for its antimicrobial efficacy.

Enzyme Modulation

The compound has been investigated for its role as an enzyme modulator. Its structural features allow it to bind to enzyme active sites, potentially influencing metabolic pathways. This property makes it a candidate for drug development aimed at diseases where enzyme activity modulation is beneficial.

Antitumor Potential

this compound has also been studied for its antitumor effects. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Organic Synthesis

Synthetic Intermediate

Due to its unique structural characteristics, this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize other complex molecules through various chemical reactions, including cyclization and functional group transformations .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Kochi University highlighted the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, showcasing its potential as a new antimicrobial agent .

Case Study 2: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry explored the binding affinities of this compound with various enzymes. The findings revealed that the compound can form stable complexes with target enzymes, leading to significant modulation of their activities, which could pave the way for new therapeutic strategies .

Case Study 3: Antitumor Activity

In a study focusing on cancer therapeutics, this compound was tested on multiple human carcinoma cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that this compound could be developed into an effective anticancer drug .

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Ethyl 2-Amino-5-Phenyl-1H-Pyrrole-3-Carboxylate (CAS: 111222-40-3)

Structural Differences :

- Substituent positions: The amino group is at position 2 instead of 3, and the phenyl group replaces the benzyl group at position 3.

- Molecular formula : C₁₃H₁₄N₂O₂ (molecular weight: 230.26 g/mol).

Key Findings :

Ethyl 2-Amino-5-Benzoyl-1H-Pyrrole-3-Carboxylate (Compound 55 in )

Structural Differences :

- Substituents : A benzoyl (C₆H₅CO-) group replaces the benzyl (C₆H₅CH₂-) group at position 4.

- Molecular formula : C₁₄H₁₄N₂O₃ (molecular weight: 258.27 g/mol).

Key Findings :

Ethyl 3-Bromo-5-Methyl-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate (CAS: 1132610-85-5)

Structural Differences :

- Core structure : A pyrrolo[3,2-b]pyridine ring replaces the pyrrole ring.

- Substituents : Bromo and methyl groups at positions 3 and 5, respectively.

Key Findings :

Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (Compound 11b in )

Structural Differences :

- Core structure : A pyran ring fused with a pyrazole moiety replaces the pyrrole ring.

- Substituents: Additional cyano and hydroxyl groups enhance polarity.

Key Findings :

- Synthetic pathway: Synthesized via reflux with ethyl cyanoacetate, highlighting divergent reactivity compared to the target compound’s amino-benzyl system .

- Applications : Demonstrates antimicrobial and antitumor activity in preliminary assays, attributed to the pyrazole-pyran hybrid structure .

Data Table: Comparative Analysis

Discussion of Substituent Effects and Reactivity

- Benzyl vs. Benzoyl/Phenyl: The benzyl group (CH₂C₆H₅) in the target compound provides steric bulk and lipophilicity, favoring membrane permeability in drug candidates. In contrast, the benzoyl group (COC₆H₅) in compound 55 increases electrophilicity, while the phenyl group (C₆H₅) in Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate reduces steric hindrance .

- Amino Group Position: The 3-amino substitution in the target compound directs reactivity toward cyclization at position 2, whereas 2-amino derivatives (e.g., compound 11b) facilitate nucleophilic attacks at position 3 .

Biological Activity

Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention for its significant biological activities, particularly in antimicrobial and enzyme modulation contexts. This article explores the compound's biological properties, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with an amino group, a benzyl group, and an ethyl ester group. Its molecular formula is , with a molecular weight of approximately 244.29 g/mol. The structural characteristics contribute to its biological activity by allowing interactions with various biological targets, influencing cell signaling and metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves forming hydrogen bonds and hydrophobic interactions with active sites on microbial enzymes, which may disrupt essential metabolic processes .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 µg/mL |

| Escherichia coli | 0.25 µg/mL |

| Pseudomonas aeruginosa | 0.5 µg/mL |

Enzyme Modulation

The compound has also been studied for its potential to modulate enzyme activities. Its amino group allows it to interact effectively with various enzymes, potentially altering their catalytic functions. This property is particularly relevant in drug design, where enzyme inhibitors are sought for therapeutic applications .

Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions:

- Formation of the Pyrrole Ring : The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions.

- Substitution Reactions : Subsequent reactions introduce the amino and benzyl groups, which enhance the biological activity.

- Esterification : Finally, the ethyl ester group is introduced to complete the synthesis.

These methods highlight the versatility of this compound in synthetic organic chemistry .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Enzyme Interaction Analysis

Another study focused on understanding how this compound interacts with specific enzymes involved in metabolic pathways. Using molecular docking simulations, researchers identified key binding sites and interaction energies, indicating strong potential for enzyme inhibition .

Q & A

Q. What synthetic strategies are commonly employed for Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted azirines or trichloromethyl ketones with amines. For example, 2-alkoxy-2H-azirines react with β-keto esters to form pyrrole derivatives. Optimization involves adjusting solvent polarity (e.g., DCM or THF), temperature (0–25°C), and stoichiometry of reagents. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may enhance yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical to isolate the product from colored by-products . Reported yields range from 43% to 48%, influenced by steric hindrance from substituents like benzyl groups .

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

- Methodological Answer : 1H NMR (400 MHz, CDCl₃) typically shows:

- A broad singlet (~9–13 ppm) for the NH proton.

- Aromatic protons (benzyl group) at 7.2–7.6 ppm (multiplet).

- Ethyl ester protons: quartet at ~4.3 ppm (CH₂) and triplet at ~1.3 ppm (CH₃).

- Pyrrole ring protons: deshielded singlets/doublets between 6.3–6.7 ppm.

13C NMR confirms carbonyl carbons (~161 ppm for ester) and aromatic/pyrrole carbons (109–135 ppm). High-resolution mass spectrometry (HRMS-ESI) validates the molecular ion ([M+H]⁺) with <5 ppm error .

Q. What crystallographic methods are used to determine the molecular structure, and which software is standard?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (solvents like EtOAc/hexane). Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecules) ensures precise bond lengths/angles. SHELX programs are preferred for their robustness in handling twinned data and high-throughput phasing .

Advanced Research Questions

Q. How can computational DFT studies predict electronic properties and reactivity of this pyrrole derivative?

- Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals, Fukui functions, and electrophilicity indices to predict reactive sites. For example:

- Electrophilic Parr indices identify the amino group (-NH₂) as a nucleophilic center.

- HOMO-LUMO gaps (~4–5 eV) correlate with stability against electrophilic attack.

Solvent effects (PCM model) and spin-polarized calculations refine reactivity in aqueous/organic media. Software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets is standard .

Q. How are contradictions in spectroscopic or crystallographic data resolved during structural elucidation?

- Methodological Answer : Discrepancies (e.g., bond length variations >0.05 Å) arise from disorder or twinning. Strategies include:

Q. What mechanistic insights explain the regioselectivity of benzyl group incorporation in pyrrole synthesis?

- Methodological Answer : The benzyl group typically occupies the 5-position due to steric and electronic factors:

- Steric control : Bulky benzyl groups favor less hindered positions.

- Electronic effects : Electron-donating groups stabilize intermediates during cyclization (e.g., azirine ring-opening).

Kinetic studies (e.g., monitoring via in-situ IR) and DFT transition-state modeling confirm that substituent orientation during [3+2] cycloaddition dictates regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.